1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene

Chemical Procurement Process Chemistry Analytical Quality Control

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene (CAS 1807052-54-5) is a densely substituted, polyhalogenated aromatic building block featuring both a difluoromethoxy (–OCF₂H) and a trifluoromethoxy (–OCF₃) group alongside two chlorine atoms on a benzene core. Its molecular formula is C₈H₃Cl₂F₅O₂, with a molecular weight of 297.01 g/mol.

Molecular Formula C8H3Cl2F5O2
Molecular Weight 297 g/mol
CAS No. 1807052-54-5
Cat. No. B1410423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene
CAS1807052-54-5
Molecular FormulaC8H3Cl2F5O2
Molecular Weight297 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)OC(F)(F)F)OC(F)F
InChIInChI=1S/C8H3Cl2F5O2/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H
InChIKeyGGWQDMGWRQGANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene: A High-Purity, Multi-Fluorinated Synthetic Building Block


1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene (CAS 1807052-54-5) is a densely substituted, polyhalogenated aromatic building block featuring both a difluoromethoxy (–OCF₂H) and a trifluoromethoxy (–OCF₃) group alongside two chlorine atoms on a benzene core . Its molecular formula is C₈H₃Cl₂F₅O₂, with a molecular weight of 297.01 g/mol . This compound belongs to a class of late-stage, fluorine-containing intermediates increasingly used in medicinal chemistry and agrochemical research to modulate lipophilicity, metabolic stability, and target binding affinity [1]. The precise 1,2,4,5-substitution pattern makes it a strategic choice for programs requiring a specific vectorial arrangement of electron-withdrawing and lipophilic groups for structure-activity relationship (SAR) exploration.

+
Defined 1,2,4,5-substitution pattern for SAR exploration of fluorinated cores
+
Dual fluoroalkoxy groups (–OCF₂H / –OCF₃) for fine-tuning lipophilicity and metabolic stability
+
Higher purity baseline may reduce downstream purification effort in multi-step synthesis

Why a 1,2-Dichloro-4,5-bis(fluoroalkoxy)benzene Isomer Cannot Be Casually Substituted for Synthesis


Positional isomers of this compound, such as 1,2-dichloro-3-difluoromethoxy-5-(trifluoromethoxy)benzene or 1,3-dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene, share the same empirical formula (C₈H₃Cl₂F₅O₂) but exhibit fundamentally different reactivity profiles . The specific 1,2-relationship of the chlorine atoms in the target compound uniquely directs electrophilic or nucleophilic aromatic substitution, while the 4,5-arrangement of the –OCF₂H and –OCF₃ groups provides a distinct electronic landscape that influences the acidity of the remaining aromatic protons and the stability of reaction intermediates [1]. In a discovery synthesis, substituting one isomer for another can lead to a completely different regiochemical outcome in a cross-coupling event, misdirect a drug's pharmacophore, or alter a molecule's critical physicochemical parameters like logD, potentially derailing a lead optimization program. The procurement of the exact isomer is therefore not a matter of preference but of synthetic necessity.

Positional isomer substitution may shift regioselectivity in cross-coupling reactions, altering synthetic outcome
Different electronic landscape from alternative chlorine/fluoroalkoxy arrangement can modify reaction intermediate stability
Small change in substitution pattern may misdirect pharmacophore geometry in lead optimization campaigns

Quantitative Differentiation Evidence for 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene Against Closest Analogs


Comparative Purity for Reliable Scale-Up vs. Isomeric Alternatives

For procurement decisions, the standard commercial purity of 1,2-dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene is specified at a minimum of 98% (NLT 98%), a higher baseline than the 95%+ typical for closely related isomers like 1,2-dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene (CAS 1804512-88-6) . A 3% increase in purity at the starting material stage can significantly reduce the burden of downstream purification, especially when scaling multi-step reactions where byproduct removal is challenging [1]. This higher specification can translate to a reduction in failure rates and purification costs, making this isomer a more robust starting point for medicinal and process chemistry campaigns.

Purity comparison
Cross-study comparable
NLT 98% vs. 95%+
Higher purity baseline may reduce downstream purification steps
Based on vendor CoA standards; +3% min threshold
Chemical Procurement Process Chemistry Analytical Quality Control

Unique Reactivity: Sequential Chemoselective Derivatization Enabled by Chlorine Pattern

The 1,2-dichloro substitution pattern in the target compound creates a differential reactivity between the two chlorine atoms under nucleophilic aromatic substitution (SNAr) conditions. The trifluoromethoxy group at the 5-position, being a strong electron-withdrawing group, activates the chlorine at its ortho-position (C-6) over the chlorine at the para-position (C-2) in a non-symmetrical manner, opening a pathway for sequential ortho-selective monofunctionalization [1]. This contrasts sharply with the 1,3-dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene isomer (CAS 1804512-98-8), where both chlorine atoms are in meta-positions relative to each other, resulting in a more uniform and less predictable reactivity for mono-substitution [2].

SNAr regioselectivity
Class-level inference
Ortho to –OCF₃ preference
Enables sequential monofunctionalization via differential chlorine activation
Predicted from electronic effects; 1,3-dichloro isomer may yield mixtures
Synthetic Methodology Cross-Coupling Nucleophilic Aromatic Substitution

Predicted Physicochemical Profile for Tailored Lipophilicity in Lead Optimization

The synergistic presence of –OCF₂H and –OCF₃ groups on an aromatic ring is known to fine-tune lipophilicity and metabolic stability [1]. The specific 4,5-substitution pattern of the target compound is predicted to yield a distinct logP value compared to its 3,5- substituted isomer. Computational tools predict a logP of approximately 3.8 for 1,2-dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene, versus a predicted logP of 3.5 for 1,2-dichloro-3-difluoromethoxy-5-(trifluoromethoxy)benzene, a difference of 0.3 log units [2]. This delta is significant in a drug discovery context, where a 0.3 log unit shift can meaningfully alter membrane permeability and off-target effects, providing an additional parameter for SAR fine-tuning.

Predicted LogP
Cross-study comparable
ΔlogP +0.3
Supports lipophilicity fine-tuning in lead optimization
Consensus prediction; requires experimental confirmation
Medicinal Chemistry Physicochemical Properties Lipophilicity

Enhanced Metabolic Stability of a Dual-Fluoroalkoxy Motif as a Key for In Vivo Durability

The difluoromethoxy group (–OCF₂H) is a recognized bioisostere for methoxy (–OCH₃) and exhibits a hydrogen bond donating capacity that is absent in –OCF₃, while the trifluoromethoxy group (–OCF₃) is highly electron-withdrawing and lipophilic [1]. The aromatic compound combining both groups, as in the target molecule, offers a unique dual-profile that is distinct from analogs containing only –OCF₃ or only –OCF₂H. This compound, when used to construct a drug candidate, can potentially offer a superior metabolic profile compared to an analog built from a simpler 1,2-dichloro-4-(trifluoromethoxy)benzene scaffold, which lacks the -OCF2H group and its associated benefits for metabolic stability [2].

Metabolic stability
Class-level inference
Dual-fluoroalkoxy motif
May support reduced CYP-mediated oxidation vs. single-group analogs
Inferred from structure-metabolism trends; no specific Clint data available
Drug Metabolism Pharmacokinetics Bioisosteres

High-Value Application Scenarios for 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene


Medicinal Chemistry: Late-Stage Diversification of a Fluorinated Core

A medicinal chemist uses this compound as a core scaffold in a lead optimization program. The higher purity (>98%) directly reduces the impurity-derived artifacts seen in primary assays compared to a 95% pure isomer . The predicted 0.3 log unit higher lipophilicity (ΔlogP = +0.3) compared to another isomer provides a critical vector to tune cell permeability without introducing a new chiral center. Sequential functionalization of the two chlorine atoms, guided by the site-specific activation from the –OCF₃ group, allows for the systematic construction of a diverse compound library for SAR studies.

Synthetic Methodology: Selective One-Pot Orthogonal Derivatization

A process chemist leverages the differentiated reactivity of the 1,2-dichloro pattern next to a strong activating group (–OCF₃). This enables a telescoped, one-pot sequence: a first palladium-catalyzed cross-coupling selectively at the most electron-deficient aryl chloride position, followed by a second coupling at the remaining position, leading to a highly decorated aromatic compound with minimal intermediate purification steps. This is a significant advantage over a 1,3-dichloro isomer, where the equivalent operations would likely result in difficult-to-separate product mixtures.

Agrochemical Discovery: Late-Stage Fluorination for Metabolic Stability

An agrochemical discovery team interested in developing a novel fungicide uses this building block to introduce a metabolically stable, lipophilic biaryl ether motif. The combination of –OCF₂H and –OCF₃ groups is intended to enhance the compound's half-life on leaf surfaces and its systemic mobility in plants, a distinct advantage over simpler analogs containing only a single trifluoromethoxy group, which may be more susceptible to in planta metabolism [1]. The commercial availability with NLT 98% purity ensures reproducible field trial results.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Late-Stage SAR Diversification
Defined 1,2,4,5-substitution pattern and purity baseline
Impurity profiling and SAR reproducibility in lead optimization
Synthetic Methodology: Sequential Orthogonal Derivatization
Differentiated chlorine reactivity guided by –OCF₃
Regioselectivity and product distribution in one-pot sequences
Agrochemical Discovery: Fluorinated Core for Metabolic Stability
Dual-fluoroalkoxy (–OCF₂H / –OCF₃) motif
In planta metabolic half-life and systemic mobility assessment
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